![molecular formula C9H14N2O2S B14583312 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one CAS No. 61081-45-6](/img/structure/B14583312.png)
8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one is a complex organic compound consisting of 14 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique bicyclic structure, which includes a sulfanylidene group and multiple methyl groups.
Chemical Reactions Analysis
8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanylidene group or to alter the oxidation state of other functional groups.
Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The sulfanylidene group may also play a role in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one include other bicyclic compounds with sulfanylidene groups or hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of a bicyclic core with multiple methyl groups and a sulfanylidene group, which imparts distinct chemical properties .
Properties
CAS No. |
61081-45-6 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
8-hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one |
InChI |
InChI=1S/C9H14N2O2S/c1-9(13)4-5-6(9)10(2)8(12)11(3)7(5)14/h5-6,13H,4H2,1-3H3 |
InChI Key |
YYPFOXONRIVDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1N(C(=O)N(C2=S)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


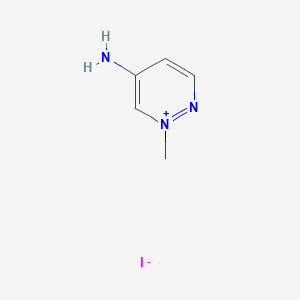
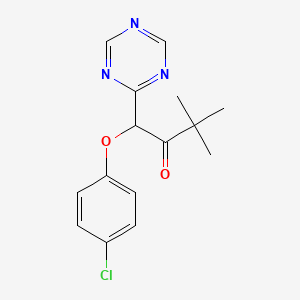
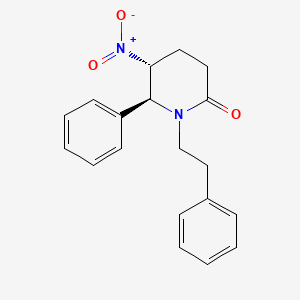
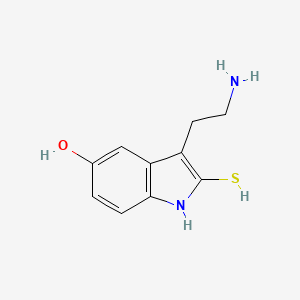
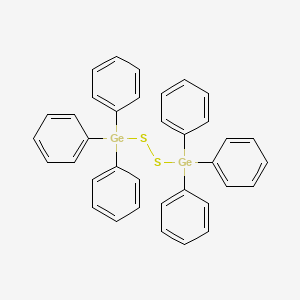
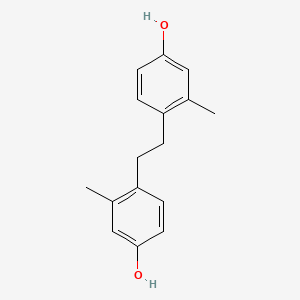
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)
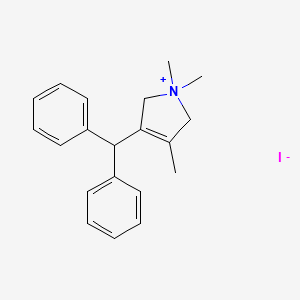
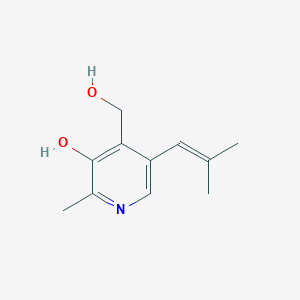
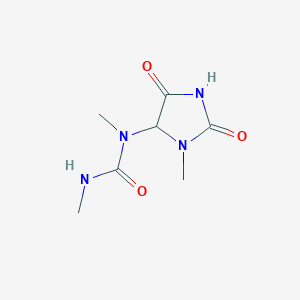
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
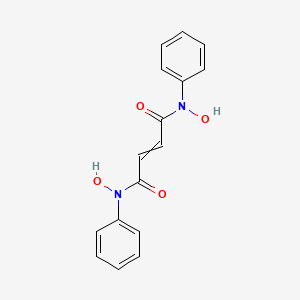
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
